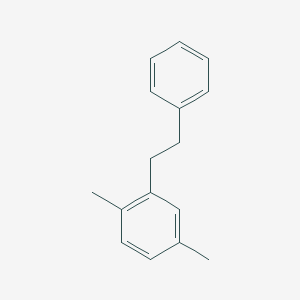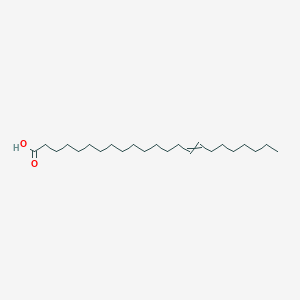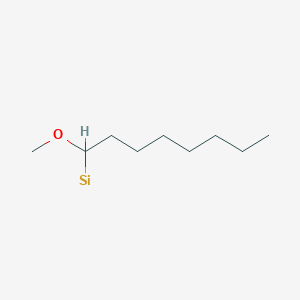
1,4-Dimethyl-2-(2-phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C16H18. It is a derivative of benzene, featuring two methyl groups and a phenylethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-(2-phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced separation techniques to purify the final product.
化学反应分析
Types of Reactions
1,4-Dimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
科学研究应用
1,4-Dimethyl-2-(2-phenylethyl)benzene has several applications in scientific research, including:
作用机制
The mechanism of action of 1,4-Dimethyl-2-(2-phenylethyl)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Similar structure but lacks the phenylethyl group.
1,2-Dimethylbenzene (o-Xylene): Similar structure but with methyl groups in different positions.
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.
2-Phenylethylbenzene: Similar structure but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-2-(2-phenylethyl)benzene is unique due to the presence of both methyl and phenylethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
138083-58-6 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1,4-dimethyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-9-14(2)16(12-13)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
InChI 键 |
LROLLPFSQKOCPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)

![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)




![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

